molecular formula C19H18N4O3 B11316770 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11316770
M. Wt: 350.4 g/mol
InChI Key: TXXZFHLVVXVEPC-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with cyanogen bromide to form the triazine ring. The final step involves the acylation of the triazine derivative with 3-methylphenyl acetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.

    Reduction: Formation of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-dihydrotriazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.

    Substitution: Formation of 2-[5-(4-halophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring structure allows for strong binding interactions with various proteins, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
  • 2-[5-(4-bromophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide lies in its methoxy group, which can undergo various chemical modifications, enhancing its versatility in different applications. Additionally, the compound’s ability to form strong interactions with biological targets makes it a valuable candidate for drug development and other scientific research .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-5-15(10-13)21-18(24)12-23-19(25)22-17(11-20-23)14-6-8-16(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

TXXZFHLVVXVEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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